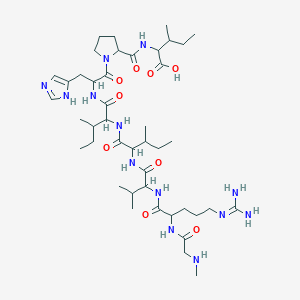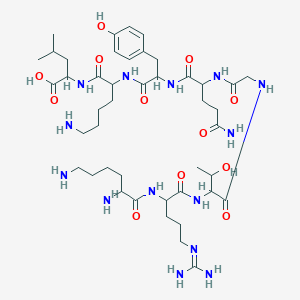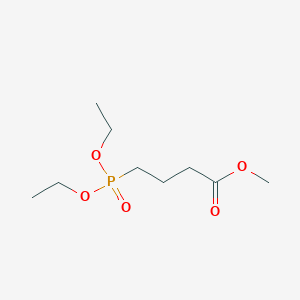
Methyl 4-diethoxyphosphorylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-diethoxyphosphorylbutanoate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-diethoxyphosphorylbutanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobutanoic acid with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction between 4-bromobutanoic acid and diethyl phosphite, allowing for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-diethoxyphosphorylbutanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (acidic hydrolysis) or sodium hydroxide (basic hydrolysis).
Reduction: Lithium aluminum hydride is a typical reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Methyl 4-diethoxyphosphorylbutanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-diethoxyphosphorylbutanoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with phosphonate groups. The diethoxyphosphoryl moiety mimics the natural substrate of these enzymes, leading to competitive inhibition . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-methylbenzylphosphonate: Another phosphonate ester with similar structural features but different biological activity.
4-hydroxy 3-methyl 2-butenyl 4-diphosphate: A compound involved in the MEP pathway in plants, with distinct biological roles.
Uniqueness
Methyl 4-diethoxyphosphorylbutanoate is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and applications. Its diethoxyphosphoryl group provides versatility in synthetic chemistry, while its potential as an enzyme inhibitor makes it valuable in biological and medicinal research .
Eigenschaften
Molekularformel |
C9H19O5P |
|---|---|
Molekulargewicht |
238.22 g/mol |
IUPAC-Name |
methyl 4-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C9H19O5P/c1-4-13-15(11,14-5-2)8-6-7-9(10)12-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
BNJCIPRKOROZDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCC(=O)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


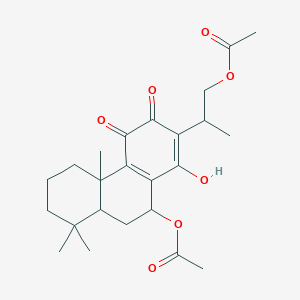

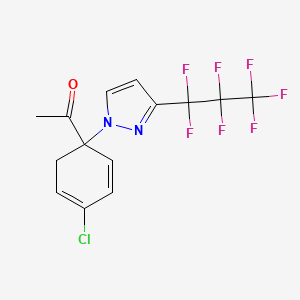
![2-Hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one](/img/structure/B12325142.png)
![4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B12325145.png)
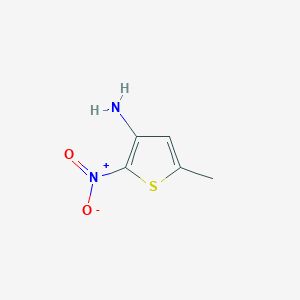
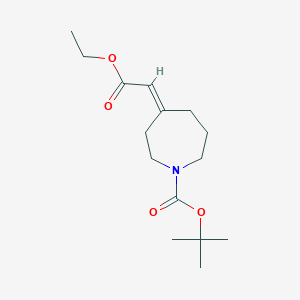

![Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B12325168.png)
![16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)
![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)
![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)
